4-[chloro(difluoro)methyl]-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine
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Overview
Description
4-[chloro(difluoro)methyl]-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine is a heterocyclic compound that belongs to the pyrazolopyridine family. This compound is characterized by its unique structure, which includes a pyrazole ring fused to a pyridine ring, with various substituents such as chloro, difluoro, methyl, and phenyl groups. The presence of these substituents imparts distinct chemical and physical properties to the compound, making it of interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[chloro(difluoro)methyl]-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate hydrazones with pyridine derivatives under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization. The choice of solvents, catalysts, and reaction conditions is crucial to maximize efficiency and minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-[chloro(difluoro)methyl]-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride to obtain reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives with different functional groups.
Scientific Research Applications
4-[chloro(difluoro)methyl]-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-[chloro(difluoro)methyl]-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, leading to modulation of biochemical pathways. The presence of chloro and difluoro groups can enhance its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
Similar Compounds
1H-pyrazolo[3,4-b]pyridine: A parent compound with similar core structure but lacking the specific substituents.
Fluorinated quinolines: Compounds with similar fluorine-containing substituents and heterocyclic structures.
Uniqueness
4-[chloro(difluoro)methyl]-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine is unique due to its specific combination of substituents, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C15H12ClF2N3 |
---|---|
Molecular Weight |
307.72 g/mol |
IUPAC Name |
4-[chloro(difluoro)methyl]-3,6-dimethyl-1-phenylpyrazolo[3,4-b]pyridine |
InChI |
InChI=1S/C15H12ClF2N3/c1-9-8-12(15(16,17)18)13-10(2)20-21(14(13)19-9)11-6-4-3-5-7-11/h3-8H,1-2H3 |
InChI Key |
IFERWFBHPGJXCE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=NN(C2=N1)C3=CC=CC=C3)C)C(F)(F)Cl |
Origin of Product |
United States |
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